Ethyl 3-chloro-2-fluorobenzoate

Vue d'ensemble

Description

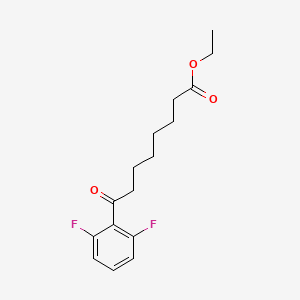

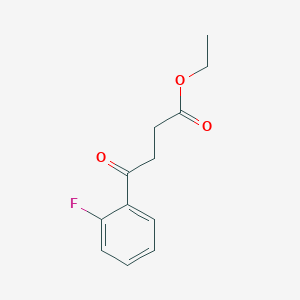

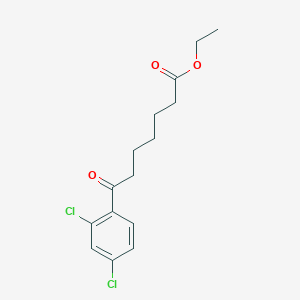

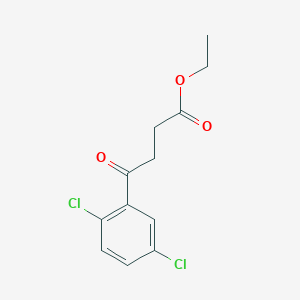

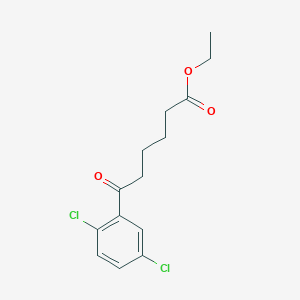

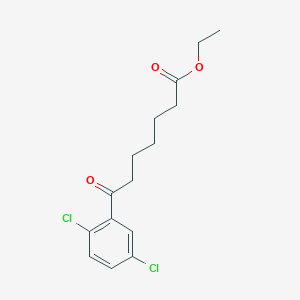

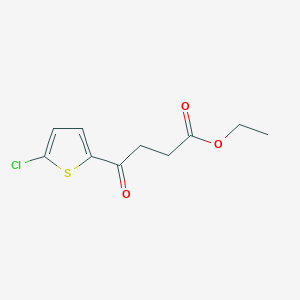

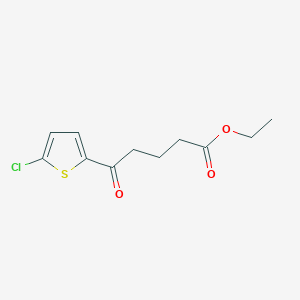

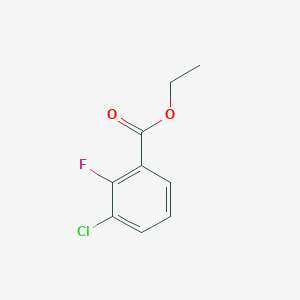

Ethyl 3-chloro-2-fluorobenzoate is a synthetic organic molecule that belongs to the class of benzoates. It has a CAS Number of 773135-55-0 . The molecular weight of this compound is 202.61 .

Molecular Structure Analysis

The molecular formula of this compound is C9H8ClFO2 . The average mass is 202.610 Da and the monoisotopic mass is 202.019684 Da .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is normal and it should be sealed in a dry place .Applications De Recherche Scientifique

Applications in Synthesis and Chemical Reactions

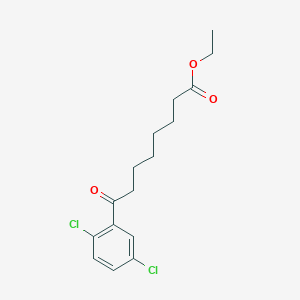

Continuous-Flow Processes for Floxacin Intermediates Ethyl 3-chloro-2-fluorobenzoate has been employed in the synthesis of various intermediates such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, using continuous-flow processes. This method provides advantages like reduced raw material consumption, higher yields, shorter reaction times, and enhanced safety and environmental friendliness compared to traditional methods (Guo, Yu, & Su, 2020).

Synthesis of Quinoline Derivatives Quinoline derivatives, known for their fluorescence and potential as antioxidants and radioprotectors, are synthesized using reactions involving this compound. The resulting compounds are important in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).

Structural Studies and Hydrogen Bond Analysis this compound has been used to prepare compounds like (Z)-ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate for structural studies. These studies include analyzing aspects like dihedral angles and hydrogen bonding patterns (Dehua & Xiaoyan, 2008).

Development of Antimycobacterial Agents Derivatives of this compound have been synthesized and evaluated for their potential as antimycobacterial agents, especially against strains of Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Applications in Material Science

Synthesis of Herbicidal Compounds The compound has been utilized in the synthesis of herbicidal agents, such as 3-Chloro-4-fluorobenzoylthiourea, demonstrating significant herbicidal activity (Chang-chun, 2006).

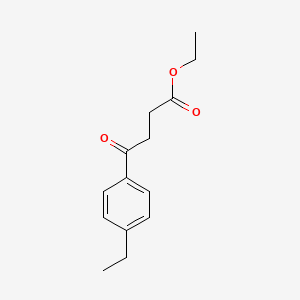

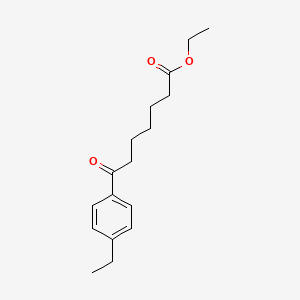

Fluorescence Studies and Light Emitting Materials this compound derivatives have been synthesized for fluorescence studies, specifically aiming to improve emission wavelengths and fluorescence efficiency. These compounds are found to emit blue light, making them useful in various applications (Mahadevan et al., 2014).

Electroluminescent Devices and Red Emitting Complexes The compound has been used in synthesizing red-emitting europium complexes with enhanced electroluminescent performances due to the introduction of fluorine, making them valuable in organic devices (Zhang, Li, & Lv, 2012).

Safety and Hazards

Ethyl 3-chloro-2-fluorobenzoate has some safety concerns. It has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or gas, and avoiding contact with skin, eyes, or clothing .

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Ethyl 3-chloro-2-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. These interactions are crucial for understanding the metabolic pathways and potential therapeutic applications of this compound .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. For example, this compound can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, thereby preventing the metabolism of other substrates. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at very high doses, including hepatotoxicity and neurotoxicity. These findings highlight the importance of dose optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form various metabolites, including hydroxylated and dechlorinated products. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The compound’s interactions with metabolic enzymes can also affect the levels of other metabolites and influence overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters. Binding proteins can also facilitate the distribution of this compound to different cellular compartments. The compound’s localization and accumulation within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. The compound’s localization can affect its activity and function, as it may interact with organelle-specific enzymes and proteins. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

ethyl 3-chloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNAALBXEILIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647505 | |

| Record name | Ethyl 3-chloro-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773135-55-0 | |

| Record name | Ethyl 3-chloro-2-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-2-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-chloro-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.